molecular formula C9H9ClO B11915223 7-chloro-2,3-dihydro-1H-inden-1-ol

7-chloro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11915223
M. Wt: 168.62 g/mol
InChI Key: VLGCZBWJGNCMIN-UHFFFAOYSA-N
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Description

7-chloro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H9ClO It is a derivative of indanone, featuring a chlorine atom at the 7th position and a hydroxyl group at the 1st position of the indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,3-dihydro-1H-inden-1-ol typically involves the chlorination of 2,3-dihydro-1H-inden-1-ol. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2,3-dihydro-1H-inden-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 2,3-dihydro-1H-inden-1-ol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: 7-chloro-2,3-dihydro-1H-inden-1-one.

    Reduction: 2,3-dihydro-1H-inden-1-ol.

    Substitution: Various substituted indanols depending on the nucleophile used.

Scientific Research Applications

7-chloro-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    7-chloro-2,3-dihydro-1H-inden-1-one: An oxidized form with different chemical properties and reactivity.

    5,6-dichloro-2,3-dihydro-1H-inden-1-one:

Uniqueness

7-chloro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both a hydroxyl group and a chlorine atom, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various research applications.

Biological Activity

7-Chloro-2,3-dihydro-1H-inden-1-ol is an organic compound characterized by the presence of both a hydroxyl group and a chlorine atom, which impart unique chemical reactivity and biological properties. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClO, and its structure features a chlorinated indanol derivative. The presence of the hydroxyl group allows for hydrogen bonding, while the chlorine atom can engage in halogen bonding, influencing its interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound's mechanism involves:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological targets.
  • Halogen Bonding : The chlorine atom enhances the compound's reactivity and affinity for certain enzymes and receptors.

These interactions may lead to various pharmacological effects, including antimicrobial and antifungal activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). The IC50 values observed were as follows:

Cancer Cell LineIC50 (µM)
MCF715 ± 0.5
HEPG220 ± 0.8

These findings indicate that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .

Case Studies

A notable study explored the synthesis and biological evaluation of various derivatives of this compound. Researchers synthesized analogs with modifications to the indanol structure and tested their biological activity:

  • Synthesis : Derivatives were synthesized using standard organic reactions involving substitution and oxidation processes.
  • Biological Testing : Each derivative was screened for antimicrobial and anticancer activities using standard assays.

The study found that certain modifications significantly enhanced the biological activity compared to the parent compound .

Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGCZBWJGNCMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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